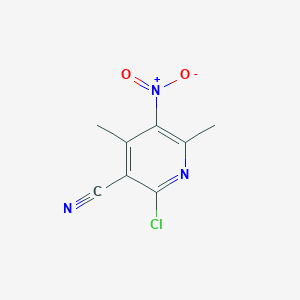

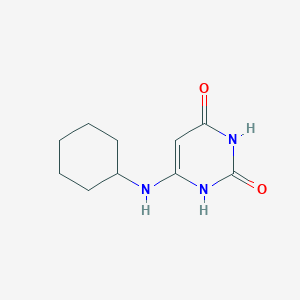

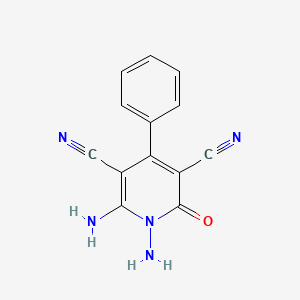

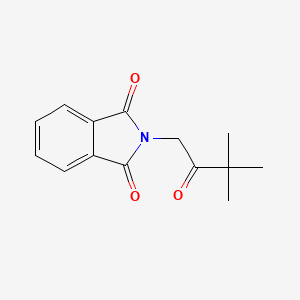

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Overview

Description

“1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile” is a chemical compound with the CAS Number: 79388-04-8. It has a molecular weight of 251.251. The compound is stored at a temperature between 2~8 C and has a purity of 95%1.

Synthesis Analysis

The synthesis of similar compounds has been explored using various methods. For instance, a study used a Rod-like bifunctional Fe-based MOF@CuO nanocomposites (RL BF Fe-based MOF@CuO NC) as a new and efficient heterogeneous catalyst2. This catalyst was synthesized from easily available 1,3,5-benzenetricarbocylic acid linker, nitrate ferric as a source of iron, and copper oxide (CuO) nanoparticles under microwave irradiation2.Molecular Structure Analysis

The InChI Code for the compound is 1S/C13H9N5O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(19)18(17)12(9)16/h1-5H,16-17H21.

Chemical Reactions Analysis

The catalytic activity of RL BF Fe-based MOF@CuO NC was explored in a facile and green methodology to prepare diverse N‑amino-2-pyridones by one-pot four-component reactions comprising aromatic aldehyde, malononitrile, methyl cyanoacetate, and hydrazine hydrate within mild and solvent-free conditions2.

Physical And Chemical Properties Analysis

The compound has a storage temperature of 2~8 C and a purity of 95%1. More specific physical and chemical properties are not readily available in the sources retrieved.Scientific Research Applications

Chemical Synthesis and Reactions

- Acylation Reactions : This compound undergoes acylation with various agents to produce cyanoacetamides and chloroacetamides, which are important intermediates in organic synthesis (Chikava, Dolganov, & Dotsenko, 2020).

- Mannich Reaction : In the Mannich reaction, it is converted into tetrahydro-6,10-methano[1,2,4]triazolo[1,5-a][1,5]diazocine-6,10(7H)-dicarbonitrile derivatives, showcasing its versatility in forming complex molecular structures (Dotsenko et al., 2021).

Molecular Structure and Crystallography

- Crystal Structures Analysis : The compound's molecular structure has been analyzed using crystallography, revealing details about intermolecular interactions and layer formations, which are crucial for understanding its chemical behavior (Naghiyev et al., 2022).

Development of Novel Compounds

- Heterocyclic Compounds Synthesis : This chemical is used in the synthesis of various heterocyclic compounds like triazolo[1,5-a]pyridines and pyrido[1,2-b][1,2,4]triazines, which have potential applications in various fields including pharmaceuticals and materials science (Barsy, Rady, & Latif, 2008).

- Catalytic Applications : The compound's derivatives are synthesized using ZrP2O7 nanoparticles as catalysts, demonstrating its role in facilitating chemical reactions (Javad et al., 2014).

Safety And Hazards

The compound’s Material Safety Data Sheet (MSDS) can be found online1, which would provide detailed safety and hazard information.

Future Directions

The use of catalysts like RL BF Fe-based MOF@CuO NC for the synthesis of similar compounds is a promising direction, given its environmental compatibility, low catalyst loading, fast and clean work-up, and reusability for several cycles with consistent activity2. However, more research is needed to fully understand the potential applications and implications of this compound.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

properties

IUPAC Name |

1,2-diamino-6-oxo-4-phenylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(19)18(17)12(9)16/h1-5H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMQDORRHGZHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320387 | |

| Record name | 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |

CAS RN |

79388-04-8 | |

| Record name | NSC358761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)